molecular formula C6H6N2O2 B1274950 1-Aminopyridin-1-ium-4-carboxylate CAS No. 31775-03-8

1-Aminopyridin-1-ium-4-carboxylate

Cat. No.: B1274950
CAS No.: 31775-03-8
M. Wt: 138.12 g/mol
InChI Key: PQXQDONGFDLDBF-UHFFFAOYSA-N
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Description

1-Aminopyridin-1-ium-4-carboxylate is a chemical compound with the molecular formula C6H6N2O2. It is characterized by a pyridine ring attached to both an amino group and a carboxyl group. This compound is typically found as a white to yellowish powder. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

1-Aminopyridin-1-ium-4-carboxylate has a wide range of scientific research applications:

    Chemistry: In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes.

    Medicine: This compound is investigated for its potential therapeutic properties.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-Aminopyridin-1-ium-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the compound’s purity and consistency for commercial use .

Chemical Reactions Analysis

1-Aminopyridin-1-ium-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and carboxyl groups in this compound make it susceptible to substitution reactions.

Mechanism of Action

The mechanism of action of 1-Aminopyridin-1-ium-4-carboxylate involves its interaction with specific molecular targets. The amino and carboxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Aminopyridin-1-ium-4-carboxylate can be compared with other similar compounds, such as:

    4-Aminopyridine: This compound has a similar pyridine ring structure but lacks the carboxyl group.

    Pyridine-4-carboxylic acid: This compound has a carboxyl group attached to the pyridine ring but lacks the amino group.

The presence of both amino and carboxyl groups in this compound makes it unique compared to these similar compounds. This dual functionality allows for a broader range of chemical reactions and applications .

Properties

IUPAC Name

1-aminopyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-8-3-1-5(2-4-8)6(9)10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXQDONGFDLDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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